molecular formula C19H25NO2 B5174137 N-1-adamantyl-2-(4-methylphenoxy)acetamide

N-1-adamantyl-2-(4-methylphenoxy)acetamide

Cat. No. B5174137
M. Wt: 299.4 g/mol
InChI Key: GPQICROEGDMQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-(4-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies. AM404 is a fatty acid amide hydrolase (FAAH) inhibitor, which means that it blocks the enzyme responsible for breaking down endocannabinoids in the body.

Mechanism of Action

N-1-adamantyl-2-(4-methylphenoxy)acetamide works by blocking the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By blocking FAAH, N-1-adamantyl-2-(4-methylphenoxy)acetamide increases the levels of endocannabinoids in the body, which can lead to a variety of therapeutic effects.
Biochemical and Physiological Effects:
N-1-adamantyl-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-2-(4-methylphenoxy)acetamide has several advantages as a research tool. It is a potent and selective FAAH inhibitor, which makes it useful for studying the role of endocannabinoids in various physiological processes. However, it also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. Additionally, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-1-adamantyl-2-(4-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of epilepsy. It has been shown to have anticonvulsant effects in animal models of epilepsy, and there is interest in studying its potential use in humans. Another area of interest is its potential use in the treatment of pain. It has been shown to have analgesic effects in animal models of pain, and there is interest in studying its potential use in humans. Additionally, there is interest in developing more selective FAAH inhibitors that do not have off-target effects on other enzymes.

Synthesis Methods

The synthesis of N-1-adamantyl-2-(4-methylphenoxy)acetamide involves several steps. The starting materials are 1-adamantylamine and 4-methylphenol, which are reacted with chloroacetyl chloride to form N-(1-adamantyl)-4-methylphenylacetamide. This compound is then reacted with sodium hydroxide and methyl iodide to produce N-1-adamantyl-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-1-adamantyl-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of epilepsy, depression, and anxiety.

properties

IUPAC Name

N-(1-adamantyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-2-4-17(5-3-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQICROEGDMQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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